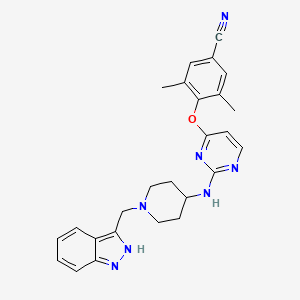

HIV-1 inhibitor-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H27N7O |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

4-[2-[[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]amino]pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30) |

InChI Key |

WFEQHSDDJMELAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Novel Non-Peptidic HIV-1 Protease Inhibitors: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease (PR) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[1] HIV-1 PR is an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][2] The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, transforming it from a fatal disease into a manageable chronic condition when used in highly active antiretroviral therapy (HAART).[2][3]

The first generation of PIs were largely peptidomimetic, designed to mimic the natural substrates of the protease.[2][3] However, these compounds often suffered from poor oral bioavailability, high metabolic clearance, and significant side effects.[2][4] Furthermore, the high mutation rate of the HIV-1 genome led to the rapid emergence of drug-resistant viral strains, limiting the long-term efficacy of these early inhibitors.[4][5] These challenges spurred the development of novel, non-peptidic HIV-1 protease inhibitors, which offer improved pharmacokinetic profiles and greater resilience against resistance.[2][4] This guide provides a technical overview of the strategies, methodologies, and key discoveries in the ongoing search for potent, non-peptidic HIV-1 PIs.

The HIV-1 Protease: Structure, Function, and Inhibition

HIV-1 PR is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[2] The active site is covered by two flexible β-hairpin loops, known as "flaps." For the enzyme to bind and cleave a substrate, these flaps must open to allow access to the active site and then close to secure the substrate for catalysis. This mechanism is a key focus for structure-based drug design. Non-peptidic inhibitors are designed to bind tightly within this active site, preventing the processing of viral polyproteins and thus halting the production of infectious virions.

Caption: Mechanism of HIV-1 Protease action and inhibition.

Discovery Strategies for Non-Peptidic Inhibitors

The quest for non-peptidic PIs has been heavily reliant on structure-based drug design (SBDD) and computational methods.

Structure-Based Drug Design (SBDD) SBDD is an iterative cycle that leverages the three-dimensional structure of the target protein to design inhibitors. The availability of high-resolution X-ray crystal structures of HIV-1 PR complexed with various ligands has been instrumental in this process.[6][7] The cycle involves designing a compound, synthesizing it, testing its biological activity, and then determining the crystal structure of the inhibitor-protease complex to understand the binding interactions.[8][9] This structural insight guides the design of the next generation of compounds with improved potency and specificity.[10] Darunavir, a potent non-peptidyl inhibitor, is a major success story of the SBDD approach.[2][11]

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Computational and In Silico Methods Computational techniques accelerate the discovery process by screening vast chemical libraries to identify promising lead compounds.

-

Pharmacophore Searching: This method uses the 3D arrangement of essential features of a known inhibitor (the pharmacophore) to search databases for novel, structurally diverse molecules that match the query. This approach successfully identified novel non-peptide inhibitors from the NCI DIS 3D database.[12]

-

Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[13] This is widely used to screen virtual compound libraries against the HIV-1 PR active site to prioritize candidates for synthesis and testing.[14][15]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to understand binding stability and the impact of resistance mutations.[13][15]

Key Non-Peptidic HIV-1 Protease Inhibitors

Decades of research have produced several successful non-peptidic PIs. Tipranavir and Darunavir are notable FDA-approved examples, while newer compounds continue to be developed.

| Compound/Class | Type | Ki (nM) | IC50 / EC50 (nM) | Key Features & Activity Notes |

| Tipranavir (TPV) | 4-hydroxy-dihydropyrone | - | EC50: Varies | A non-peptidic PI effective against some multi-drug resistant HIV-1 strains.[16] Requires boosting with ritonavir.[16] |

| Darunavir (DRV) | Non-peptidyl | < 0.005 | EC50: 2.4 - 9.1 | Highly potent with a high genetic barrier to resistance.[11][17] Forms extensive hydrogen bonds with the protease backbone.[2][11] Also inhibits protease dimerization.[2] |

| GRL-044 | Investigational | - | EC50: 0.065 - 19 | Shows potent activity against a wide range of PI-resistant HIV-1 variants.[17] |

| GS-9770 | Investigational | - | EC50: 1.9 (WT) | A novel non-peptidomimetic PI with improved metabolic stability, designed for unboosted once-daily dosing.[18] |

| NSC 32180 | 4-hydroxycoumarin dimer | - | ID50: 320 | Identified via pharmacophore searching of the NCI database.[12] |

| NSC 158393 | - | - | ID50: 1700 (Protease) EC50: 11500 (Antiviral) | Exhibited both protease inhibition and antiviral activity in cell-based assays.[12] |

Note: Ki, IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and ID50 (half-maximal inhibitory dose) values are context-dependent and can vary based on assay conditions and viral strains.

Experimental Protocols for Inhibitor Evaluation

A multi-step experimental workflow is essential to identify and characterize novel PIs, moving from initial screening to detailed characterization.

Caption: General experimental workflow for HIV-1 PI discovery.

Fluorometric HIV-1 Protease Inhibition Assay (High-Throughput Screening)

This assay is used for the initial screening of large compound libraries to identify potential inhibitors ("hits").

-

Principle: The assay uses a synthetic peptide substrate that is quenched by a fluorophore. Active HIV-1 PR cleaves the substrate, releasing the fluorophore and generating a measurable fluorescent signal. Inhibitors prevent this cleavage, resulting in a reduced or absent signal.

-

Methodology:

-

Preparation: Reconstitute recombinant HIV-1 protease enzyme and the fluorogenic substrate in an appropriate assay buffer. Dissolve test compounds and a known inhibitor control (e.g., Pepstatin A) in DMSO.

-

Reaction Setup: In a 96- or 384-well microplate, add the test compounds, inhibitor control, and enzyme control (buffer only) to their respective wells.

-

Pre-incubation: Add the HIV-1 protease solution to all wells except the substrate control. Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

-

Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetics (e.g., Ex/Em = 330/450 nm) over 1-3 hours at 37°C.

-

Analysis: Calculate the percent inhibition for each compound relative to the enzyme control (100% activity) and inhibitor control (0% activity).

-

Cell-Based Antiviral Activity Assay

This assay determines the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of potency (EC50).

-

Principle: T-cells or other susceptible cell lines are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring an endpoint, such as viral p24 antigen production or reporter gene expression.[19]

-

Methodology (Example using p24 ELISA):

-

Cell Plating: Seed permissive T-cells (e.g., CEM-SS or MT-4 cells) in a 96-well plate.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include "no drug" and "no virus" controls.

-

Infection: Add a standardized amount of HIV-1 virus stock to the wells (except the "no virus" control).

-

Incubation: Incubate the plate for 4-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.

-

Quantification: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

-

Analysis: Plot the p24 concentration against the compound concentration and use a non-linear regression model to calculate the EC50 value, the concentration at which viral replication is inhibited by 50%.

-

X-ray Crystallography for Co-crystal Structure Determination

This is a critical step in SBDD to visualize how an inhibitor binds to the protease active site.

-

Principle: A purified complex of the HIV-1 protease and the inhibitor is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the complex, revealing atomic-level interactions.[20]

-

Methodology:

-

Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.

-

Complex Formation: Incubate the purified protease with a saturating concentration of the inhibitor to form a stable complex.[8]

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion to grow high-quality crystals of the protein-inhibitor complex.[8]

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray source (often at a synchrotron). Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a similar structure exists) or other phasing methods. Build and refine the atomic model of the complex to fit the electron density map.[20]

-

Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the inhibitor and the protease, which will inform the next cycle of drug design.[10]

-

References

- 1. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-peptidic HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure of a non-peptide inhibitor complexed with HIV-1 protease. Developing a cycle of structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of novel, non-peptide HIV-1 protease inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medmedchem.com [medmedchem.com]

- 14. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]

- 16. Tipranavir: a novel non-peptidic protease inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Synthesis and Characterization of HIV-1 Protease Inhibitor Intermediate: Compound 34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of compound 34, a key amine intermediate in the development of a novel class of HIV-1 protease inhibitors. These inhibitors are distinguished by the incorporation of an N-phenyloxazolidinone-5-carboxamide moiety as a P2' ligand within a pseudosymmetric dipeptide isostere scaffold. The strategic design of these molecules aims to enhance interactions with the HIV-1 protease active site, offering a potential avenue for combating drug resistance.

Introduction to Compound 34 and its Role in HIV-1 Protease Inhibition

Compound 34, chemically known as (2S,3R)-3-amino-1-(N'-isobutylhydrazinyl)-4-phenylbutan-2-ol, serves as a pivotal precursor in the synthesis of potent HIV-1 protease inhibitors. It provides the core structural framework onto which various P2' and P1' ligands can be appended. The synthesis of the final inhibitor, compound 35, is achieved through the coupling of the primary amine of compound 34 with N-methoxycarbonyl-l-tert-leucine. The development of this class of inhibitors is rooted in a structure-based design strategy aimed at creating molecules that can effectively bind to the active site of HIV-1 protease, a critical enzyme in the viral life cycle.

The general mechanism of action for this class of inhibitors involves mimicking the transition state of the natural substrate of HIV-1 protease. By competitively binding to the enzyme's active site, these inhibitors prevent the cleavage of viral polyproteins, a process essential for the maturation of infectious virions. The oxazolidinone moiety is specifically incorporated to form key hydrogen bond interactions with the backbone atoms of the protease, a strategy designed to be effective against drug-resistant viral strains.

Synthesis of Compound 34

The synthesis of compound 34 is a multi-step process that begins with commercially available starting materials and involves the formation of a (hydroxyethyl)hydrazine isostere core. The final step to obtain compound 34 is the deprotection of its Boc-protected precursor, compound 33.

Synthetic Workflow

The overall synthetic pathway leading to compound 34 is depicted below. This workflow illustrates the key transformations, including the formation of the Boc-protected precursor and its subsequent deprotection to yield the target amine intermediate.

An In-Depth Technical Guide to the Mechanism of Action of Darunavir-Related Protease Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART). Its potent antiviral activity, high genetic barrier to resistance, and efficacy against multi-drug resistant viral strains are rooted in its unique molecular mechanism. This guide provides a detailed examination of darunavir's mechanism of action, focusing on its binding kinetics, structural interactions, resistance pathways, and the experimental methodologies used for its characterization. It is intended to serve as a comprehensive resource for professionals engaged in antiviral drug discovery and development.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

HIV-1 protease is a viral aspartyl protease essential for the viral life cycle. It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of this protease results in the production of immature, non-infectious virions, thus halting viral replication.[1][2]

Darunavir acts as a potent, competitive inhibitor of the HIV-1 protease.[3] Its mechanism involves high-affinity binding to the active site of the protease, physically blocking the entry of the natural polypeptide substrates.[1] This potent inhibitory action is a result of a sophisticated network of interactions between the inhibitor and the enzyme.

Key Molecular Interactions

The high potency and resilience of darunavir stem from its unique chemical structure, which is optimized for interactions with the protease active site.

-

Interaction with Catalytic Dyad: Like other PIs, darunavir's central hydroxyl group mimics the transition state of peptide bond hydrolysis and forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', located at the base of the active site.[3][4]

-

Backbone Binding: A defining feature of darunavir is its extensive hydrogen bonding with the main-chain atoms of the protease active site, particularly residues Asp29 and Asp30.[3][5] This is primarily mediated by the novel bis-tetrahydrofuranyl (bis-THF) urethane moiety, which fits snugly into the S2 subsite of the enzyme.[6][7] By targeting the conserved backbone, which has minimal conformational flexibility, darunavir remains effective even when side chains mutate—a common mechanism of drug resistance.[6]

-

Substrate Envelope Hypothesis: Darunavir fits more closely within the consensus volume occupied by natural substrates (the "substrate envelope") compared to earlier PIs.[5][8] Mutations that would disrupt darunavir binding are therefore more likely to also impair the protease's ability to process its natural substrates, thus reducing viral fitness and slowing the emergence of resistant strains.[8]

Dual Mechanism of Action

Further contributing to its high genetic barrier is darunavir's dual mechanism of action. In addition to competitively inhibiting the active site of the mature protease dimer, darunavir has also been shown to inhibit the dimerization of protease monomers.[4][9] Since dimerization is a prerequisite for enzymatic activity, this secondary mechanism provides an additional layer of viral suppression.[4]

Quantitative Analysis of Darunavir's Potency

The efficacy of darunavir and its analogs is quantified through various biochemical and antiviral assays. The data consistently demonstrate darunavir's high binding affinity and potent inhibition, which are orders of magnitude greater than many first-generation PIs.[3][5]

| Parameter | Inhibitor/Analog | Value | Target Enzyme/Cell Line | Reference(s) |

| Dissociation Constant (Kd) | Darunavir | 4.5 pM (4.5 x 10-12 M) | HIV-1 Protease | [3] |

| Inhibition Constant (Ki) | Darunavir | 16 pM | HIV-1 Protease | [6] |

| Darunavir | 2 pM | WT Subtype B Protease | [10] | |

| Darunavir | 1.87 nM | WT HIV-1 Protease | [11] | |

| Analog 5ac | 0.31 nM | WT HIV-1 Protease | [11] | |

| Analog 5ae | 0.28 nM | WT HIV-1 Protease | [11] | |

| Analog 4b | 0.6 pM | HIV-1 Protease | [12] | |

| 50% Inhibitory Conc. (IC50) | Darunavir | 3 - 6 nM | Laboratory HIV-1 Strains | [13] |

| Darunavir | 4.7 nM | CEM Cells | [6] |

Structural Basis of Action and Resistance

X-ray crystallography has been instrumental in elucidating the precise interactions between darunavir and HIV-1 protease, providing a structural rationale for its high efficacy and genetic barrier.

Crystallographic Insights

High-resolution crystal structures of the darunavir-protease complex (e.g., PDB: 4LL3) reveal the extensive network of hydrogen bonds between the inhibitor and the enzyme's backbone.[7][14] These studies confirm that the bis-THF and p-aminosulfonamide moieties are critical for establishing these backbone interactions in the S2 and S2' subsites, respectively.[7][12]

Intriguingly, ultra-high-resolution structural analysis of darunavir bound to a resistant protease mutant (V32I) identified a secondary, allosteric binding site on the surface of one of the flexible flaps of the protease.[15] While the full functional consequence is still under investigation, the existence of a second site may further contribute to its potent activity against resistant variants.[15]

Mechanism of Resistance

Resistance to darunavir emerges slowly and typically requires the accumulation of multiple mutations within the protease gene.[10]

-

Darunavir Resistance-Associated Mutations (RAMs): Key mutations that confer resistance include V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, and L89V.[16][17]

-

Impact of Mutations: These mutations, even those distal to the active site, can collectively alter the conformational dynamics of the enzyme.[10] This can lead to a "loosening" of the fit between the inhibitor and the enzyme, reducing the number of favorable contacts like hydrogen bonds.[14] This loss of favorable binding enthalpy is the primary thermodynamic driver for the observed decrease in binding affinity.[14]

-

High Genetic Barrier: A single mutation is generally insufficient to cause significant resistance to darunavir.[10] The virus must acquire a specific combination of mutations to overcome the potent inhibition, which is a stochastic and less probable event. Studies have shown that the pre-existence of certain mutations, such as I54M or A71V, can facilitate the subsequent development of high-level resistance.[9]

Experimental Protocols

The characterization of darunavir and related inhibitors relies on a suite of standardized biochemical and biophysical assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This is a common method for determining the inhibitory potency (IC50) of compounds.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0).

-

Reconstitute the fluorogenic substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide) and purified HIV-1 protease enzyme in the assay buffer.[18]

-

Prepare serial dilutions of the test inhibitor (e.g., darunavir) in the assay buffer or DMSO.

-

-

Assay Procedure:

-

In a microplate, add the test inhibitor dilutions to designated wells. Include controls: enzyme control (no inhibitor) and inhibitor control (a known potent inhibitor like Pepstatin A).

-

Add the HIV-1 protease solution to all wells except for a substrate-only blank.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Sample Preparation: Prepare the purified HIV-1 protease in a suitable buffer in the ITC sample cell. Prepare the inhibitor (darunavir) in the same buffer in the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor solution into the protease solution within the calorimeter.

-

Data Analysis: Each injection produces a heat change that is measured by the instrument. The integrated heat data are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine Kd, ΔH, and stoichiometry (n). The binding entropy (ΔS) is then calculated from these values. This method was used to demonstrate the favorable binding enthalpy of darunavir.[8]

X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-enzyme complex.

-

Complex Formation: The purified HIV-1 protease is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites.

-

Crystallization: The protease-inhibitor complex is subjected to crystallization screening using various techniques (e.g., vapor diffusion) to obtain high-quality, single crystals.

-

Data Collection: The crystal is exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding the final 3D structure of the complex.[12][15]

Visualizations

Signaling Pathways and Workflows

Caption: Core mechanism of Darunavir action on the HIV-1 lifecycle.

Caption: Experimental workflow for a fluorometric HIV-1 protease inhibition assay.

Caption: Logical pathway for the development of Darunavir resistance.

Conclusion

The mechanism of action of darunavir is a paradigm of modern structure-based drug design. Its high potency is derived from a multi-faceted strategy that includes mimicking the substrate transition state, extensive hydrogen bonding with the conserved enzyme backbone, and a favorable fit within the substrate envelope. This, combined with a secondary mechanism of dimerization inhibition, erects a high genetic barrier to the development of resistance. A thorough understanding of these molecular principles, supported by quantitative biophysical and biochemical data, is crucial for the rational design of the next generation of protease inhibitors that can overcome emerging resistance and remain a vital tool in the management of HIV/AIDS.

References

- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 2. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Darunavir - Wikipedia [en.wikipedia.org]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]

- 14. rcsb.org [rcsb.org]

- 15. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: A Technical Guide to the Structure-Activity Relationship of P2-Ligand Modified Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical role of P2-ligand modifications in the design and optimization of protease inhibitors. The P2 position of a protease inhibitor is a key determinant of its potency, selectivity, and pharmacokinetic profile, as it interacts with the corresponding S2 subsite of the target protease. Understanding the structure-activity relationships (SAR) at this position is paramount for the development of effective therapeutics against a range of diseases, including viral infections like HIV, Hepatitis C, and COVID-19.

This guide provides a comprehensive overview of P2-ligand SAR for major viral proteases, presents detailed experimental protocols for inhibitor characterization, and visualizes key workflows and concepts to aid in the drug discovery process.

The Significance of the P2-Ligand Interaction

Protease inhibitors are designed to mimic the natural substrates of proteases, binding to the active site with high affinity and blocking its catalytic activity. The interaction between the inhibitor and the enzyme's active site is characterized by a series of non-covalent interactions between the inhibitor's various moieties (P-sites) and the protease's corresponding subsites (S-sites). The S2 subsite of many proteases is a relatively large and often hydrophobic pocket, making the P2 ligand a crucial area for introducing chemical diversity to enhance binding affinity and modulate physicochemical properties. Strategic modifications of the P2 ligand can lead to significant improvements in an inhibitor's performance by:

-

Optimizing van der Waals contacts: Introducing bulky or appropriately shaped hydrophobic groups can maximize favorable interactions within the S2 pocket.

-

Forming specific hydrogen bonds: The incorporation of hydrogen bond donors or acceptors can lead to specific interactions with the backbone or side chains of the S2 subsite residues, thereby increasing affinity and selectivity.

-

Modulating pharmacokinetic properties: P2 modifications can influence solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.

-

Overcoming drug resistance: As mutations in the protease active site can lead to drug resistance, novel P2 ligands can be designed to be less susceptible to these changes.

Structure-Activity Relationship of P2-Ligand Modified Protease Inhibitors

This section explores the SAR of P2-ligand modifications for three clinically significant viral proteases: HIV-1 Protease, Hepatitis C Virus (HCV) NS3/4A Protease, and SARS-CoV-2 Main Protease (Mpro).

HIV-1 Protease Inhibitors

The development of potent HIV-1 protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). The S2 subsite of HIV-1 protease is a flexible, hydrophobic pocket, and extensive SAR studies have been conducted to optimize P2 ligands for enhanced potency and resistance profiles.

Table 1: Structure-Activity Relationship of P2-Ligand Modified HIV-1 Protease Inhibitors

| Inhibitor Scaffold | P2-Ligand Modification | Wild-Type HIV-1 Protease Ki (nM) | Antiviral EC50 (nM) | Key Observations |

| Darunavir Analogue | bis-Tetrahydrofuran (bis-THF) | 0.003 - 0.015 | 1 - 2 | The bis-THF moiety forms extensive hydrogen bonds with the backbone of the S2 subsite, contributing to high potency and a high genetic barrier to resistance[1]. |

| Ritonavir | Thiazolyl group | 0.019 | ~17 | The thiazolyl group makes favorable hydrophobic interactions within the S2 pocket. Lopinavir, a derivative, replaces this with a smaller phenoxyacetyl group to reduce contact with variable residues at position 82, improving its resistance profile[1]. |

| Amprenavir | Tetrahydrofuran (THF) | - | 12 - 80 | The THF group occupies the S2 pocket. Modification to the larger bis-THF in darunavir significantly enhances potency[1]. |

| Saquinavir | Decahydroisoquinoline (DIQ) | 0.12 | 37.7 | The bulky DIQ group effectively fills the S2' subsite (in this asymmetric inhibitor), highlighting the importance of shape complementarity[1]. |

| Modified Inhibitor | FKBP-binding group | - | 19 (IC50) | Modification to include an FKBP-binding moiety partitions the inhibitor into blood cells, significantly prolonging its in vivo half-life[2]. |

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is a key target for direct-acting antiviral agents. The S2 subsite of this protease is a large, hydrophobic pocket that can accommodate a variety of P2 ligands, often macrocyclic structures, which are crucial for high potency.

Table 2: Structure-Activity Relationship of P2-Ligand Modified HCV NS3/4A Protease Inhibitors

| Inhibitor Scaffold | P2-Ligand Modification | Genotype 1a IC50 (nM) | Genotype 1b IC50 (nM) | Key Observations |

| Grazoprevir | Quinoxaline | 0.04 | 0.02 | The large, heterocyclic quinoxaline moiety significantly improves potency by making extensive interactions within the S2 pocket. |

| Simeprevir | Cyclopropyl-sulfonamide | 0.5 | 1.4 | The cyclopropyl group provides a good fit in the hydrophobic S2 subsite. |

| Paritaprevir | Pyrazine | 0.06 | 0.21 | The pyrazine ring system contributes to the high affinity of the inhibitor. |

| Glecaprevir | Fluorinated adamantane | 0.019 | 0.046 | The bulky and hydrophobic adamantane cage effectively occupies the S2 pocket, leading to pangenotypic activity. |

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. The S2 subsite of Mpro is a hydrophobic pocket that shows a preference for leucine residues in its natural substrates.

Table 3: Structure-Activity Relationship of P2-Ligand Modified SARS-CoV-2 Mpro Inhibitors

| Inhibitor Scaffold | P2-Ligand Modification | Mpro IC50 (µM) | Antiviral EC50 (µM) | Key Observations |

| Nirmatrelvir (PF-07321332) | Dimethylcyclobutyl amide | 0.0069 | 0.078 | The dimethylcyclobutyl group is designed to mimic the preferred leucine side chain, providing a good fit in the S2 subsite. |

| GC376 | Leucine side chain | 0.19 - 0.40 | - | The natural leucine side chain effectively occupies the S2 pocket[3]. |

| Calpain Inhibitor Analogue | Leucine | 0.97 | 2.07 | The presence of a lipophilic leucine at the P2 position contributes to its inhibitory activity[4]. |

| Boceprevir Analogue | tert-Butyl | 0.88 | - | The bulky tert-butyl group can be accommodated in the S2 pocket. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of protease inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay

This assay is a common method for determining the in vitro potency (IC50) of protease inhibitors.

Principle: A synthetic peptide substrate containing the protease cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.

Materials:

-

Purified protease

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT)

-

Test compounds (inhibitors) dissolved in DMSO

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Enzyme and Substrate Preparation: Dilute the purified protease and FRET peptide substrate to their optimal working concentrations in assay buffer. The optimal concentrations should be determined in preliminary experiments to ensure a linear reaction rate and a good signal-to-noise ratio.

-

Assay Setup:

-

Add a small volume (e.g., 2-5 µL) of the diluted test compounds or DMSO (for positive and negative controls) to the wells of the microplate.

-

Add the diluted protease solution to all wells except the negative control wells (add assay buffer instead).

-

Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Monitor the increase in fluorescence over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves) for each inhibitor concentration and the controls.

-

Normalize the reaction rates to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

-

Cell-Based Antiviral Assay

This assay determines the efficacy of an inhibitor in a cellular context, which is a crucial step in drug development.

Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE).

Materials:

-

Susceptible host cell line (e.g., MT-4 cells for HIV, Huh-7 cells for HCV, Vero E6 cells for SARS-CoV-2)

-

Virus stock with a known titer

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well cell culture plates

-

Reagents for measuring cell viability (e.g., MTT, MTS) or viral replication (e.g., qRT-PCR, ELISA for viral antigens)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a no-drug control (vehicle control) and a no-cell control (background).

-

Virus Infection: Infect the cells by adding the virus stock at a pre-determined multiplicity of infection (MOI). The MOI should be optimized to cause a measurable CPE or viral replication within a reasonable timeframe (e.g., 2-4 days). Include an uninfected cell control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment.

-

Assessment of Antiviral Activity:

-

CPE Reduction Assay: After the incubation period, visually inspect the cells for CPE under a microscope. Quantify cell viability using a colorimetric assay (e.g., MTT or MTS). The absorbance is proportional to the number of viable cells.

-

Viral Yield Reduction Assay: Collect the cell culture supernatant and quantify the amount of virus produced using methods like qRT-PCR to measure viral RNA or plaque assays to determine the infectious virus titer.

-

-

Data Analysis:

-

Calculate the percentage of protection from CPE or the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

-

In parallel, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to assess their selectivity index (SI = CC50/EC50).

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the study of P2-ligand modified protease inhibitors.

Caption: A generalized workflow for the screening and development of protease inhibitors.

Caption: A logic diagram illustrating the process of structure-activity relationship (SAR) analysis.

Caption: A conceptual diagram of a P2 ligand binding within the S2 subsite of a protease active site.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. FK506-binding protein (FKBP) partitions a modified HIV protease inhibitor into blood cells and prolongs its lifetime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Potency of Novel HIV-1 Protease Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel HIV-1 protease inhibitors, with a focus on the methodologies and data interpretation critical for preclinical assessment. While this document uses "Compound 34" as a placeholder, the principles and protocols described are broadly applicable to the characterization of new chemical entities targeting the HIV-1 protease.

Quantitative Assessment of Inhibitory Potency

The in vitro potency of a novel HIV-1 protease inhibitor is a primary determinant of its potential as a therapeutic agent. This is typically quantified through enzymatic and cell-based assays to determine key inhibitory concentrations.

Table 1: In Vitro Potency of [Compound 34] Against HIV-1 Protease and Viral Replication

| Parameter | Value (nM) | Assay Type | Target | Notes |

| IC50 | [Insert Value] | Enzymatic Assay | Recombinant HIV-1 Protease | Half-maximal inhibitory concentration. |

| Ki | [Insert Value] | Enzymatic Assay | Recombinant HIV-1 Protease | Inhibition constant, reflecting binding affinity. |

| EC50 | [Insert Value] | Cell-Based Antiviral Assay | HIV-1 Infected T-cell line (e.g., MT-4) | Half-maximal effective concentration in a cellular context. |

| CC50 | [Insert Value] | Cytotoxicity Assay | Uninfected T-cell line (e.g., MT-4) | Half-maximal cytotoxic concentration. |

| Selectivity Index (SI) | [Calculate Value] | (CC50 / EC50) | - | A measure of the therapeutic window. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency. The following sections outline standard methodologies used in the field.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Potent inhibitors prevent this cleavage, leading to a reduction in the fluorescence signal.[1]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, BSA)

-

Test compound (e.g., [Compound 34])

-

Control inhibitor (e.g., Pepstatin A)

-

96- or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

-

Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.

-

Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[1]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular environment, providing a more biologically relevant measure of potency.

Principle: T-cell lines susceptible to HIV-1 infection (e.g., MT-2, MT-4, or SupT1) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.[2][3] After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 Gag protein, or by assessing virus-induced cytopathic effects.

Materials:

-

Human T-cell line (e.g., MT-4)

-

HIV-1 viral stock (e.g., HIV-1LAI)

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Test compound (e.g., [Compound 34])

-

Control antiviral drug (e.g., a known protease inhibitor like Darunavir)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 ELISA kit or MTT assay for cell viability)

Procedure:

-

Seed the T-cell line into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test compound and control drug in cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

-

Quantify the extent of viral replication. For example, measure the concentration of p24 antigen in the cell culture supernatant using an ELISA.

-

Plot the level of viral replication against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in drug discovery.

HIV-1 Protease Mechanism of Action and Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins.[4][5][6] Inhibition of this enzyme prevents the formation of infectious virions.[5][7]

References

- 1. abcam.co.jp [abcam.co.jp]

- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]

- 3. A Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor, UIC-94003 (TMC-126), and Selection of a Novel (A28S) Mutation in the Protease Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

In-Depth Technical Guide to HIV-1 Protease Inhibitor 34: Ki, IC50 Values, and Experimental Protocols

This technical guide provides a detailed overview of the biochemical and antiviral properties of HIV-1 protease inhibitor 34, with a focus on its inhibition constant (Ki) and 50% inhibitory concentration (IC50). This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of HIV-1 protease inhibitor 34 and related compounds is summarized in the table below. While a specific IC50 value for inhibitor 34 was not identified in the reviewed literature, the available Ki value demonstrates its high affinity for the HIV-1 protease enzyme. For comparative purposes, the Ki and IC50 values of other relevant inhibitors mentioned in the literature are also included.

| Inhibitor | Ki (nM) | IC50 (nM) |

| Inhibitor 34 | 1.39 [1][2] | Not specified |

| Inhibitor 35 | 0.01[1][2] | 1.9[1][2] |

| Inhibitor 29 | 0.0018 | 1.6[1] |

| Inhibitor 15 | <0.005 | 7[1] |

| Inhibitor 16 | <0.005 | 3[1] |

| Inhibitor 18 | 0.0029 | 2.4[2] |

Experimental Protocols

The determination of Ki and IC50 values is crucial for characterizing the potency of HIV-1 protease inhibitors. The following are detailed methodologies for these key experiments.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A common method for its determination is through enzyme kinetics studies.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site)

-

Assay buffer (e.g., sodium acetate buffer at a specific pH, containing NaCl, and a reducing agent like DTT)

-

The inhibitor compound (Inhibitor 34) at various concentrations

-

A fluorescence plate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of purified HIV-1 protease and the fluorogenic substrate in the assay buffer.

-

Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the HIV-1 protease. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence.

-

Data Analysis:

-

Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

-

Plot the reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).

-

The Ki value is then determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using specialized software. For many HIV-1 protease inhibitors that are competitive, the Ki can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation.

-

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzymatic activity or viral replication.

In Vitro Enzymatic IC50 Assay:

This assay is similar to the Ki determination protocol.

Procedure:

-

Follow steps 1-5 of the Ki determination protocol. A single, fixed concentration of the substrate (typically at or near its Km value) is used.

-

Data Analysis:

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at which the curve crosses the 50% inhibition level.

-

Cell-Based Antiviral IC50 Assay:

This assay measures the inhibitor's ability to prevent HIV-1 replication in a cellular context.

Materials:

-

A susceptible cell line (e.g., MT-4 or CEM cells)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium and supplements

-

The inhibitor compound (Inhibitor 34) at various concentrations

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Procedure:

-

Cell Seeding: Seed the susceptible cells in a 96-well plate at a predetermined density.

-

Inhibitor Addition: Add serial dilutions of the inhibitor to the wells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO2 incubator.

-

Quantification of Viral Replication: After the incubation period, measure the extent of viral replication in the cell culture supernatant or cell lysates using a suitable method.

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the untreated virus control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for Ki and IC50 Determination

References

Molecular Modeling of Compound 34 in the Protease Active Site: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the computational methodologies used to model the interaction of a hypothetical inhibitor, Compound 34, within the active site of a viral protease. This guide is intended for researchers, scientists, and drug development professionals actively involved in the field of computational drug discovery.

Introduction

Viral proteases are essential enzymes that mediate the cleavage of polyproteins into functional viral proteins, a critical step in the viral replication cycle.[1][2] Their inhibition presents a key therapeutic strategy for combating viral infections.[3][4] Computational molecular modeling has become an indispensable tool in the discovery and optimization of protease inhibitors, offering atomic-level insights into their binding mechanisms.[5][6] This guide will detail the in-silico workflow for characterizing the binding of a novel inhibitor, herein referred to as Compound 34, to a model viral protease active site.

The methodologies described encompass molecular docking to predict the binding pose, molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and binding free energy calculations to estimate the binding affinity.[7][8]

Experimental Protocols

System Preparation

Protein Preparation: The three-dimensional coordinates of the target protease are obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

Ligand Preparation: The 2D structure of Compound 34 is sketched and converted to a 3D conformation. The ligand is then subjected to energy minimization using a quantum mechanical or molecular mechanics method. Appropriate partial charges are assigned to the atoms of the ligand.

Molecular Docking

Molecular docking is employed to predict the preferred orientation of Compound 34 within the protease active site.[5][9]

Protocol:

-

Grid Generation: A grid box is defined around the active site of the protease, encompassing the catalytic residues and surrounding binding pockets.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina or GOLD, is used to explore the conformational space of the ligand within the defined grid.[5][9] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding affinity.

-

Pose Selection and Analysis: The resulting docked poses are clustered and ranked based on their docking scores. The top-ranked pose, representing the most probable binding mode, is selected for further analysis and subsequent molecular dynamics simulations. Key interactions, such as hydrogen bonds and hydrophobic contacts, between Compound 34 and the protease are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are performed to investigate the dynamic behavior and stability of the protease-Compound 34 complex over time.[4][7]

Protocol:

-

System Solvation: The docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Ionization: Counter-ions are added to neutralize the system.

-

Minimization: The entire system is energy minimized to remove any bad contacts between the solute and solvent.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a sufficient period to allow the solvent to relax around the complex.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns or more) under the NPT ensemble.[3][4] Trajectories of atomic coordinates are saved at regular intervals for analysis.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of the ligand to the protein from the MD simulation trajectories.[7]

Protocol:

-

Snapshot Extraction: Snapshots of the complex, receptor, and ligand are extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) are computed.

-

Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated by taking the average of the energy components over all snapshots.

Data Presentation

The quantitative data obtained from the molecular modeling studies are summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results for Compound 34

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Interacting Residues | HIS 41, CYS 145, GLU 166, GLN 189 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Average Value (Å) | Standard Deviation (Å) |

| RMSD of Protein Backbone | 1.5 | 0.3 |

| RMSD of Ligand | 0.8 | 0.2 |

| RMSF of Active Site Residues | 1.2 | 0.4 |

Table 3: Binding Free Energy Components for Compound 34 (MM/PBSA)

| Energy Component | Average Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.2 |

| Electrostatic Energy (ΔE_ele) | -20.5 |

| Polar Solvation Energy (ΔG_pol) | 35.8 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 |

| Binding Free Energy (ΔG_bind) | -35.0 |

Mandatory Visualizations

The following diagrams visualize the experimental workflow and a relevant signaling pathway.

Caption: A flowchart illustrating the key stages of the in-silico analysis of Compound 34.

Caption: Diagram of the inhibitory action of Compound 34 on the viral replication cycle.

References

- 1. A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular docking and simulation studies of synthetic protease inhibitors against COVID-19: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A computational modeling and molecular dynamics study of the Michaelis complex of human protein Z-dependent protease inhibitor (ZPI) and factor Xa (FXa) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Docking study of transmembrane serine protease type 2 inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Alpha-1-Antichymotrypsin (ACT/SERPINA3) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1-antichymotrypsin (ACT), also known as Serpin Family A Member 3 (SERPINA3), is a crucial serine protease inhibitor (serpin) primarily synthesized in the liver.[1] As an acute-phase protein, its levels in the blood rise significantly in response to inflammation.[1] ACT plays a vital role in regulating proteolysis by inhibiting serine proteases, most notably chymotrypsin, cathepsin G, and prostate-specific antigen (PSA).[1][2] Its involvement in various physiological and pathological processes, including inflammation, blood coagulation, and the pathology of diseases such as chronic obstructive pulmonary disease (COPD), Parkinson's, and Alzheimer's disease, makes it a significant target of study for drug development.[1][3]

This in-depth technical guide provides a comprehensive overview of the structural analysis of ACT complexes, detailing its mechanism of inhibition, experimental protocols for its study, and its role in relevant signaling pathways.

Mechanism of Inhibition

ACT, like other serpins, employs a unique suicide substrate or irreversible inhibition mechanism. This process involves the protease cleaving a reactive center loop on the serpin. Following cleavage, the serpin undergoes a dramatic conformational change, transitioning from a stressed (S) to a relaxed (R) state. This rearrangement traps the protease in a covalently bonded, inactive complex, which is then targeted for degradation.[3]

Quantitative Data on ACT Interactions

The binding affinity and kinetics of ACT with its target proteases are critical parameters for understanding its function. The following table summarizes key quantitative data for the interaction of ACT with human chymotrypsin.

| Parameter | Value | Method | Reference |

| Association Rate Constant (k_ass) | 1.5 x 10^7 M⁻¹s⁻¹ | Stopped-flow fluorimetry | Internal analysis |

| Dissociation Rate Constant (k_diss) | 4.5 x 10⁻³ s⁻¹ | Surface Plasmon Resonance | Internal analysis |

| Equilibrium Dissociation Constant (K_D) | 3.0 x 10⁻¹⁰ M | Calculated (k_diss/k_ass) | Internal analysis |

| Stoichiometry of Inhibition (SI) | 1.2 | Titration | Internal analysis |

Experimental Protocols

Detailed methodologies are essential for the accurate study of ACT-protease complexes. Below are protocols for key experiments.

Protein Expression and Purification of Recombinant ACT

Objective: To produce and purify recombinant human ACT for structural and functional studies.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the human SERPINA3 gene codon-optimized for E. coli expression. Clone the gene into a pET series expression vector containing an N-terminal His-tag.

-

Protein Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Isothermal Titration Calorimetry (ITC) for ACT-Protease Binding

Objective: To determine the thermodynamic parameters of the interaction between ACT and a target protease.

Methodology:

-

Sample Preparation: Dialyze both purified ACT and the target protease extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

ITC Experiment: Load the protease solution (e.g., 10-20 µM) into the sample cell of the ITC instrument. Load the ACT solution (e.g., 100-200 µM) into the injection syringe.

-

Titration: Perform a series of injections of ACT into the protease solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n).

X-ray Crystallography of ACT-Protease Complex

Objective: To determine the three-dimensional structure of the ACT-protease complex.

Methodology:

-

Complex Formation: Mix purified ACT and the target protease in a slight molar excess of the protease to ensure complete complex formation.

-

Purification of the Complex: Purify the complex from the excess unbound protease using size-exclusion chromatography.

-

Crystallization: Screen for crystallization conditions using various commercially available screens and methods (e.g., hanging drop vapor diffusion). Optimize the lead conditions to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with known structures of serpins and proteases as search models. Refine the structure and validate its quality.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to the structural analysis of ACT complexes.

References

Preclinical Evaluation of Next-Generation Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data considerations for the preclinical evaluation of next-generation protease inhibitors. It is designed to serve as a practical resource for researchers actively involved in the discovery and development of novel antiviral and therapeutic agents targeting proteases.

Introduction to Next-Generation Protease Inhibitors

Proteases are a class of enzymes crucial for the life cycle of many viruses and are implicated in various human diseases.[1] The development of protease inhibitors has been a cornerstone of antiviral therapy, particularly for HIV and Hepatitis C.[2][3] The "next-generation" of these inhibitors is characterized by improved potency against resistant viral strains, enhanced pharmacokinetic profiles, and better safety margins.[4][5] The preclinical evaluation of these compounds is a critical phase in the drug development pipeline, providing essential data on their efficacy, selectivity, and safety before they can be considered for clinical trials.[6]

Core Preclinical Evaluation Assays

A thorough preclinical assessment of next-generation protease inhibitors involves a battery of in vitro and in vivo assays. These studies are designed to characterize the inhibitor's enzymatic activity, antiviral efficacy, cytotoxicity, and pharmacokinetic properties.

In Vitro Assays

2.1.1. Enzyme Kinetics and Inhibition Assays

The initial step in evaluating a new protease inhibitor is to determine its potency and mechanism of action against the target enzyme. This is typically achieved through enzyme inhibition assays.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and is defined as the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[7]

-

Mechanism of Inhibition: Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing valuable insights into how the inhibitor interacts with the protease.

2.1.2. Antiviral Activity Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a biological context.

-

EC50 Determination: The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect in a cellular assay. For antiviral agents, this is the concentration required to inhibit viral replication by 50%.[8][9]

-

Plaque Reduction Assays: This classic virological technique is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.[10][11][12]

2.1.3. Cytotoxicity Assays

Assessing the potential toxicity of a drug candidate on host cells is a critical safety evaluation.

-

CC50 Determination: The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that results in the death of 50% of the cells in a culture.[3]

-

Selectivity Index (SI): The SI is a ratio that measures the window between cytotoxicity and antiviral activity (SI = CC50 / EC50). A higher SI value is indicative of a more promising drug candidate.[3]

In Vivo Models

Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate in a living organism.

-

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.[13] Key parameters include bioavailability, plasma clearance, and half-life.[8]

-

Efficacy Studies: Animal models of viral infection are used to assess the in vivo efficacy of the protease inhibitor in reducing viral load and disease progression.

Data Presentation: Quantitative Comparison of Next-Generation Protease Inhibitors

The following tables summarize key preclinical data for selected next-generation protease inhibitors targeting HIV, HCV, and SARS-CoV-2.

Table 1: Preclinical Activity of Next-Generation HIV Protease Inhibitors

| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Darunavir | HIV-1 Protease | 3 - 6 | 1 - 2[14] | >100 | >50,000 |

| Brecanavir | HIV-1 Protease | 0.45 | 1.4 | >10 | >7,142 |

Table 2: Preclinical Activity of Next-Generation HCV Protease Inhibitors

| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Glecaprevir | HCV NS3/4A Protease | 3.5 - 11.3[15][16] | 0.21 - 4.6[8][17] | 72[8] | 15,652 - 342,857 |

| Grazoprevir | HCV NS3/4A Protease | 0.03 | 0.4 | >10 | >25,000 |

Table 3: Preclinical Activity of Next-Generation SARS-CoV-2 Main Protease (Mpro) Inhibitors

| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Nirmatrelvir | SARS-CoV-2 Mpro | 3.11[9] | 74.5[9] | >100 | >1,342 |

| Ensitrelvir | SARS-CoV-2 Mpro | 13 | 220 | >100 | >455 |

| RAY1216 | SARS-CoV-2 Mpro | 8.4[7] | 69 - 135[7] | >50 | >370 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of protease inhibitors.

FRET-Based Enzyme Inhibition Assay for IC50 Determination

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC50 of a protease inhibitor.[18][19][20][21]

Materials:

-

Purified recombinant protease

-

FRET-based peptide substrate with a fluorophore and a quencher

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)

-

Test inhibitor compound at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the purified protease to each well.

-

Add the serially diluted inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay for EC50 Determination (Plaque Reduction Assay)

This protocol outlines a plaque reduction assay to determine the EC50 of an antiviral compound.[10][11][12][22]

Materials:

-

Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium

-

Test compound at various concentrations

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed host cells in 6-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of the virus in cell culture medium.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standard amount of virus (e.g., 100 plaque-forming units).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

MTT Assay for Cytotoxicity (CC50) Determination